![molecular formula C12H14N2O3S B15262309 5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid](/img/structure/B15262309.png)
5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid is a complex organic compound with a unique structure that combines a thiophene ring with a pyrrolo-piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolo-Piperazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thiophene Ring: This step involves the coupling of the pyrrolo-piperazine core with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.
Oxidation and Functionalization: The final steps involve oxidation to introduce the oxo group and functionalization to attach the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion to other oxidized derivatives.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Substitution reactions on the thiophene ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.
Biology: Use in studying biological pathways and interactions due to its complex structure.
Industry: Potential use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-{6-Oxo-hexahydropyrrolo[1,2-a]pyrazin-2-yl}thiophene-2-carboxylate
- 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide
Uniqueness
5-{6-Oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylic acid is unique due to its specific combination of a thiophene ring with a pyrrolo-piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14N2O3S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
5-(6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3S/c15-10-3-1-8-7-13(5-6-14(8)10)11-4-2-9(18-11)12(16)17/h2,4,8H,1,3,5-7H2,(H,16,17) |
InChI Key |
YFUWKOMJBNVPAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1CN(CC2)C3=CC=C(S3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



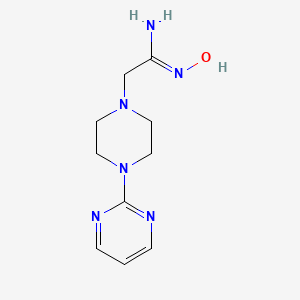
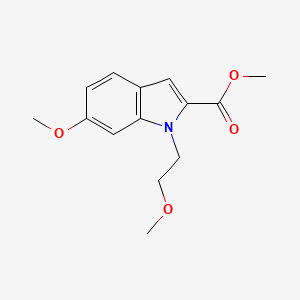
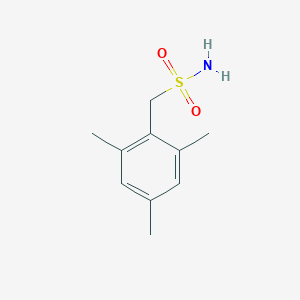

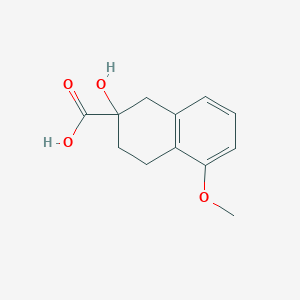

![3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione](/img/structure/B15262274.png)

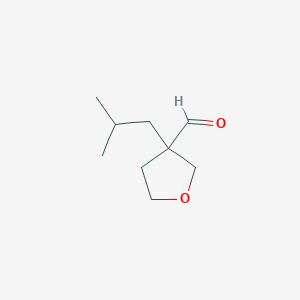
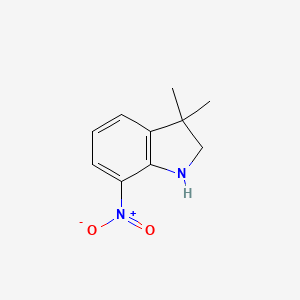
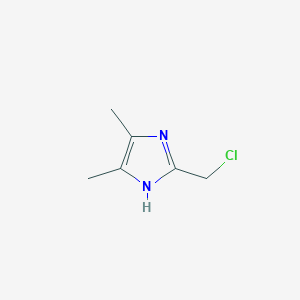

![3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol](/img/structure/B15262327.png)
